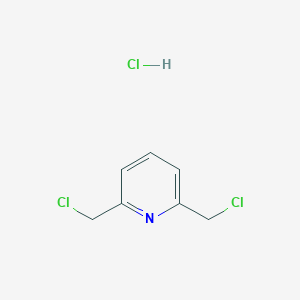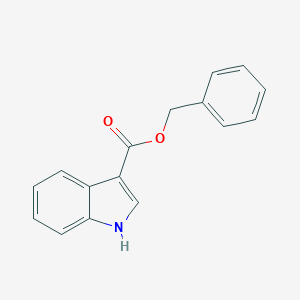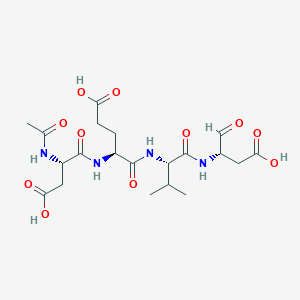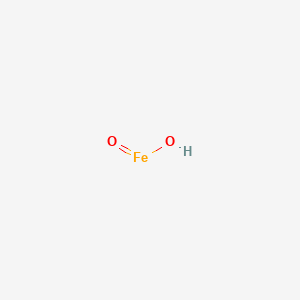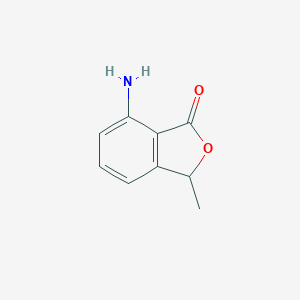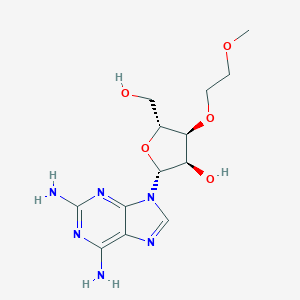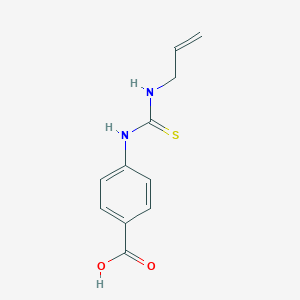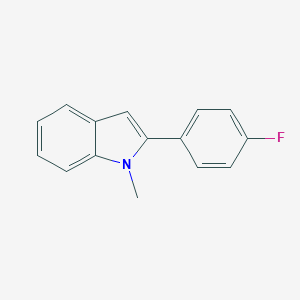![molecular formula C14H10F2N2O3S B179362 9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione CAS No. 922491-07-4](/img/structure/B179362.png)
9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. CP-690,550 is a potent inhibitor of Janus kinase 3 (JAK3), a key enzyme involved in the signaling pathways of multiple cytokines. Inhibition of JAK3 has been shown to have therapeutic effects in a variety of diseases, including autoimmune disorders and organ transplant rejection.
Mécanisme D'action
9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione works by inhibiting the activity of JAK3, which is involved in the signaling pathways of multiple cytokines. By blocking JAK3, 9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione prevents the activation of downstream signaling pathways, leading to a reduction in inflammation and immune response.
Effets Biochimiques Et Physiologiques
9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione has been shown to have a number of biochemical and physiological effects. Inhibition of JAK3 leads to a reduction in the production of pro-inflammatory cytokines, such as interleukin-2, interleukin-4, interleukin-6, and interleukin-21. This reduces inflammation and immune response, leading to a reduction in the symptoms of autoimmune disorders and organ transplant rejection.
Avantages Et Limitations Des Expériences En Laboratoire
9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione has several advantages for use in lab experiments. It is a potent and selective inhibitor of JAK3, which makes it an effective tool for studying the role of JAK3 in various biological processes. However, 9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione has some limitations as well. It is a relatively complex molecule to synthesize, which can make it difficult to obtain in large quantities. Additionally, the high potency of 9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione can make it difficult to use at low concentrations, which can limit its usefulness in some experiments.
Orientations Futures
There are several future directions for research on 9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione. One area of research is the development of new JAK3 inhibitors with improved pharmacokinetic properties and reduced toxicity. Another area of research is the investigation of the role of JAK3 in other diseases, such as cancer and infectious diseases. Additionally, there is ongoing research into the use of 9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione in combination with other drugs for the treatment of autoimmune disorders and organ transplant rejection.
Méthodes De Synthèse
9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts, and requires careful control of reaction conditions to achieve high yields and purity of the final product.
Applications De Recherche Scientifique
9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione has been extensively studied for its potential therapeutic applications in a variety of diseases. It has been shown to be effective in the treatment of rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. 9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione has also been investigated for its potential use in preventing organ transplant rejection and in the treatment of graft-versus-host disease.
Propriétés
Numéro CAS |
922491-07-4 |
|---|---|
Nom du produit |
9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione |
Formule moléculaire |
C14H10F2N2O3S |
Poids moléculaire |
324.3 g/mol |
Nom IUPAC |
9-cyclopropyl-6,7-difluoro-8-methoxy-[1,2]thiazolo[5,4-b]quinoline-3,4-dione |
InChI |
InChI=1S/C14H10F2N2O3S/c1-21-12-9(16)7(15)4-6-10(12)18(5-2-3-5)14-8(11(6)19)13(20)17-22-14/h4-5H,2-3H2,1H3,(H,17,20) |
Clé InChI |
JANMPUDRRSDTFI-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=CC(=C1F)F)C(=O)C3=C(N2C4CC4)SNC3=O |
SMILES canonique |
COC1=C2C(=CC(=C1F)F)C(=O)C3=C(N2C4CC4)SNC3=O |
Synonymes |
Isothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione, 9-cyclopropyl-6,7-difluoro-8-methoxy- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



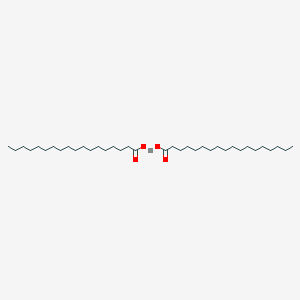

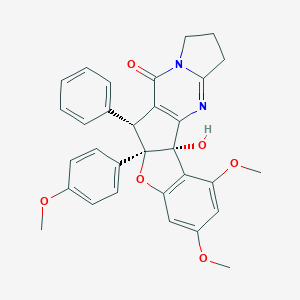
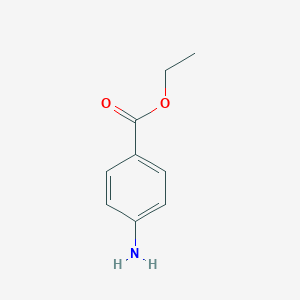
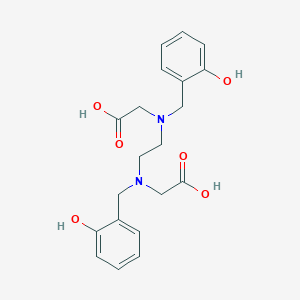
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B179287.png)
